Cas no 26271-33-0 ((3-Hydroxyphenyl)(2,4,6-trihydroxyphenyl)methanone)

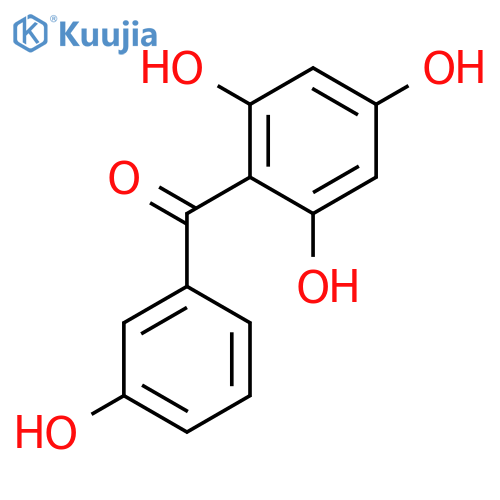

26271-33-0 structure

商品名:(3-Hydroxyphenyl)(2,4,6-trihydroxyphenyl)methanone

(3-Hydroxyphenyl)(2,4,6-trihydroxyphenyl)methanone 化学的及び物理的性質

名前と識別子

-

- (3-Hydroxyphenyl)(2,4,6-trihydroxyphenyl)methanone

- 2,3',4,6-Tetrahydroxybenzophenon

- 2,3',4,6-Tetrahydroxybenzophenone

- (3-hydroxyphenyl)-(2,4,6-trihydroxyphenyl)methanone

- Methanone, (3-hydroxyphenyl)(2,4,6-trihydroxyphenyl)-

- 2,3',4,6-Tetrahydroxy-benzophenon

- 2,4,6,3'-Tetrahydroxy-benzophenon

- 2,4,6,3'-Tetrahydroxybenzophenone

- HY-N1651

- E76138

- 2,4,5',6-Tetrahydroxybenzophenone

- Q27098205

- 26271-33-0

- CS-0017313

- DTXSID50331553

- BBA27133

- CHEBI:15718

- SCHEMBL2315545

- BS-49675

- C06355

- AKOS015999023

- CHEMBL445711

- (3-hydroxyphenyl)-(2, 4, 6-trihydroxyphenyl)methanone

- 2-(3-HYDROXYBENZOYL)BENZENE-1,3,5-TRIOL

- DB-329547

-

- インチ: InChI=1S/C13H10O5/c14-8-3-1-2-7(4-8)13(18)12-10(16)5-9(15)6-11(12)17/h1-6,14-17H

- InChIKey: QWRYPHZJTWQLFX-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=CC(=C1)O)C(=O)C2=C(C=C(C=C2O)O)O

計算された属性

- せいみつぶんしりょう: 246.05300

- どういたいしつりょう: 246.05282342g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 5

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 294

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 98Ų

- 疎水性パラメータ計算基準値(XlogP): 2.4

じっけんとくせい

- 色と性状: Yellow powder

- 密度みつど: 1.5±0.1 g/cm3

- ふってん: 489.3±33.0 °C at 760 mmHg

- フラッシュポイント: 263.8±21.9 °C

- PSA: 97.99000

- LogP: 1.74000

- じょうきあつ: 0.0±1.3 mmHg at 25°C

(3-Hydroxyphenyl)(2,4,6-trihydroxyphenyl)methanone セキュリティ情報

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する

(3-Hydroxyphenyl)(2,4,6-trihydroxyphenyl)methanone 税関データ

- 税関コード:2914501900

- 税関データ:

中国税関コード:

2914501900概要:

2914501900他のケトフェノール類。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

申告要素:

製品名, 成分含有量、用、アセトン申告包装

要約:

2914501900他のケトフェノール。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%

(3-Hydroxyphenyl)(2,4,6-trihydroxyphenyl)methanone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A019094610-1g |

2,3',4,6-Tetrahydroxybenzophenone |

26271-33-0 | 95% | 1g |

$414.10 | 2023-09-02 | |

| Fluorochem | 211914-1g |

3-Hydroxyphenyl)(2,4,6-trihydroxyphenyl)methanone |

26271-33-0 | 95% | 1g |

£401.00 | 2022-02-28 | |

| Fluorochem | 211914-250mg |

3-Hydroxyphenyl)(2,4,6-trihydroxyphenyl)methanone |

26271-33-0 | 95% | 250mg |

£161.00 | 2022-02-28 | |

| A2B Chem LLC | AB30130-1mg |

2,3',4,6-Tetrahydroxybenzophenone |

26271-33-0 | 98% | 1mg |

$115.00 | 2024-04-20 | |

| 1PlusChem | 1P002T0Y-1mg |

Methanone, (3-hydroxyphenyl)(2,4,6-trihydroxyphenyl)- |

26271-33-0 | 98% | 1mg |

$143.00 | 2024-05-08 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T72600-5mg |

2,3',4,6-Tetrahydroxybenzophenone |

26271-33-0 | ,HPLC≥98% | 5mg |

¥4640.0 | 2023-09-06 | |

| Alichem | A019094610-250mg |

2,3',4,6-Tetrahydroxybenzophenone |

26271-33-0 | 95% | 250mg |

$177.12 | 2023-09-02 | |

| YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd. | BBP02042-5mg |

2,3',4,6-Tetrahydroxybenzophenone |

26271-33-0 | 98.0% | 5mg |

¥3400 | 2023-09-19 | |

| Aaron | AR002T9A-1mg |

Methanone, (3-hydroxyphenyl)(2,4,6-trihydroxyphenyl)- |

26271-33-0 | 98% | 1mg |

$169.00 | 2025-02-11 | |

| A2B Chem LLC | AB30130-1g |

2,3',4,6-Tetrahydroxybenzophenone |

26271-33-0 | 98% | 1g |

$6864.00 | 2024-04-20 |

(3-Hydroxyphenyl)(2,4,6-trihydroxyphenyl)methanone 関連文献

-

1. Hyperelatosides A–E, biphenyl ether glycosides from Hypericum elatoides, with neurotrophic activityXi-Tao Yan,Zhen An,Dan Tang,Guang-Rui Peng,Chen-Yu Cao,Yuan-Zhen Xu,Chun-Huan Li,Pei-Liang Liu,Zai-Min Jiang,Jin-Ming Gao RSC Adv. 2018 8 26646

-

Michael B. Austin,Joseph P. Noel Nat. Prod. Rep. 2003 20 79

-

J. E. Atkinson,J. R. Lewis J. Chem. Soc. C 1969 281

-

4. The chemistry of fungi. Part LXX. Synthesis of some xanthonesRodney C. Ellis,W. Basil Whalley,Kenneth Ball J. Chem. Soc. Perkin Trans. 1 1976 1377

-

Xingwang Zhang,Shengying Li Nat. Prod. Rep. 2017 34 1061

26271-33-0 ((3-Hydroxyphenyl)(2,4,6-trihydroxyphenyl)methanone) 関連製品

- 490-78-8(2',5'-Dihydroxyacetophenone)

- 699-83-2(2',6'-Dihydroxyacetophenone)

- 89-84-9(2',4'-Dihydroxyacetophenone)

- 6921-64-8(1-(2-Hydroxy-4-methylphenyl)ethanone)

- 528-21-2(2,3,4-Trihydroxyacetophenone)

- 52479-85-3(Exifone)

- 1470-79-7(2,4,4'-Trihydroxybenzophenone)

- 117-99-7(2-Hydroxyphenone)

- 131-56-6(2,4-Dihydroxybenzophenone)

- 480-66-0(Phloracetophenone)

推奨される供給者

Amadis Chemical Company Limited

(CAS:26271-33-0)(3-Hydroxyphenyl)(2,4,6-trihydroxyphenyl)methanone

清らかである:99%

はかる:1g

価格 ($):7722